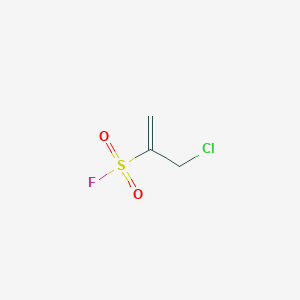

3-Chloroprop-1-ene-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloroprop-1-ene-2-sulfonyl fluoride is a chemical compound with the molecular formula C3H4ClFO2S. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity. This compound is used in various chemical reactions and has applications in medicinal chemistry, chemical biology, and drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloroprop-1-ene-2-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 2-chloroprop-2-ene-1-sulfonyl fluoride with amines, resulting in the formation of highly functionalized enaminyl sulfonyl fluorides . This reaction is efficient, mild, and offers good to excellent yields (56–96%) under operationally simple conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of sulfuryl fluoride gas (SO2F2) as an electrophilic hub . This method is concise and effective for producing sulfonyl fluorides, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloroprop-1-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles to form sulfonates and sulfonamides.

Addition Reactions: It participates in conjugate addition reactions to form diverse functionalized sulfonyl fluorides.

Common Reagents and Conditions

Amines: Used in the synthesis of enaminyl sulfonyl fluorides.

Sulfuryl Fluoride Gas (SO2F2): Utilized in industrial production.

Major Products Formed

Enaminyl Sulfonyl Fluorides: Formed through reactions with amines.

Sulfonates and Sulfonamides: Produced via sulfur fluoride exchange (SuFEx) reactions.

Applications De Recherche Scientifique

3-Chloroprop-1-ene-2-sulfonyl fluoride has a wide range of applications in scientific research:

Medicinal Chemistry: Used in the development of bioactive molecules and drug discovery.

Chemical Biology: Employed in the synthesis of functionalized sulfonyl fluorides for biological studies.

Organic Synthesis: Acts as a versatile synthetic intermediate in various chemical reactions.

Mécanisme D'action

The mechanism of action of 3-chloroprop-1-ene-2-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of sulfonates and sulfonamides . The molecular targets and pathways involved in these reactions are primarily based on the sulfur (VI) fluoride exchange (SuFEx) process .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfonyl Chlorides: Known for their high reactivity with nucleophiles.

Sulfonyl Fluorides: Share similar stability and reactivity characteristics.

Uniqueness

3-Chloroprop-1-ene-2-sulfonyl fluoride is unique due to its specific reactivity with amines to form enaminyl sulfonyl fluorides with high stereoselectivity . This makes it valuable in medicinal chemistry and drug discovery .

Activité Biologique

3-Chloroprop-1-ene-2-sulfonyl fluoride is a synthetic compound that has gained interest in various fields of biological research due to its unique chemical structure and potential applications. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and ability to form covalent bonds with biological macromolecules. The compound's structure allows it to interact with various targets within cells, making it a valuable probe in chemical biology.

The primary mechanism of action for this compound involves its ability to covalently modify specific amino acid residues in proteins, particularly serine and cysteine. This covalent modification can lead to alterations in protein function, impacting various biological pathways.

Key Mechanisms:

- Covalent Bond Formation : The sulfonyl fluoride group reacts with nucleophilic residues in proteins, leading to irreversible modifications.

- Target Protein Interaction : The compound has been shown to interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : Preliminary data indicates potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Development of Chemical Probes : In a study focusing on sulfonyl fluoride probes, researchers demonstrated that compounds like this compound can effectively engage target proteins involved in critical cellular pathways. This study highlighted the compound's potential as a tool for probing protein functions in live cells .

- Targeting Fatty Acid Metabolism : Another investigation utilized sulfonyl fluoride derivatives to profile fatty acid-associated proteins. The findings indicated that these compounds could covalently modify key residues in metabolic enzymes, thereby influencing fatty acid metabolism .

- Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of sulfonyl fluorides has revealed insights into how modifications to the compound's structure can enhance or diminish its biological activity. This ongoing research aims to optimize the efficacy of such compounds for therapeutic applications .

Propriétés

IUPAC Name |

3-chloroprop-1-ene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2S/c1-3(2-4)8(5,6)7/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLHGBUHYGRIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.